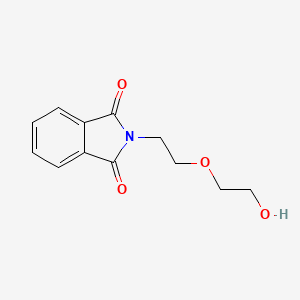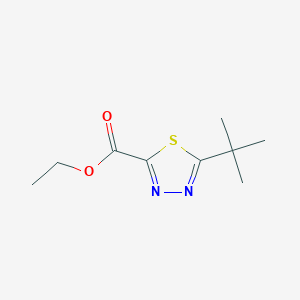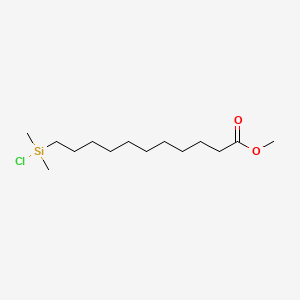
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Übersicht
Beschreibung
“4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a heterocyclic compound with the empirical formula C13H15N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is 229.28 . The SMILES string representation of its structure isC1CC (CCN1)c2nnc (o2)-c3ccccc3 .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
- They have been used in the synthesis of various medicinal compounds with anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
- The methods of application or experimental procedures involve the synthesis of all regioisomeric forms taking representative examples .
- The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
-
Material Science
- Oxadiazoles are of considerable importance in material science .
- They have been used in the creation of high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
- The methods of application or experimental procedures involve the synthesis of all regioisomeric forms taking representative examples .
- The outcomes obtained include the successful synthesis and application of these compounds in various material science fields .
-
Fluorescent Chemosensors
- Oxadiazole-based molecules have been used as promising fluorescent chemosensors for electron-deficient species .
- They have shown a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .
- The methods of application or experimental procedures involve the synthesis of these molecules via Cu-catalyzed click reaction .
- The outcomes obtained include the successful detection of these electron-deficient species .
-
Anticancer Therapy
- Oxadiazoles have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
- A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were designed and synthesized .
- The synthesized compounds underwent thorough characterization and were evaluated against four human cancer cell lines .
- The results demonstrated significant anticancer activity for several compounds, with compound 30a emerging as the most promising compound .
-
Antiviral and Antibacterial Therapy
- Oxadiazoles have been reported to possess a variety of biological activities like antiviral and antibacterial properties .
- The methods of application or experimental procedures involve the synthesis of these molecules .
- The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
-
Pharmaceutical Compounds
- There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus such as pleconaril (anti-infective), oxolamine (anti-inflammatory), prenoxdiazine (cough suppressant), butalamine (vasodilator), ataluren (use in Duchenne muscular dystrophy) and proxazole (used for anti-tussive and anti-plasmodic) .
- The methods of application or experimental procedures involve the synthesis of these molecules .
- The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
-
EGFR Inhibitors
- Oxadiazoles have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
- A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were designed and synthesized .
- The synthesized compounds underwent thorough characterization and were evaluated against four human cancer cell lines .
- The results demonstrated significant anticancer activity for several compounds, with compound 30a emerging as the most promising compound .
-
Antidepressant Therapy
- Oxadiazoles have been reported to possess antidepressant properties .
- The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .
- The methods of application or experimental procedures involve the synthesis of these molecules .
- The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
-
Histamine H3-Receptor Antagonists
- Oxadiazoles have been used in the design and synthesis of selective histamine H3-receptor antagonists .
- The methods of application or experimental procedures involve the synthesis of these molecules .
- The outcomes obtained include the successful synthesis and application of these compounds in various medicinal fields .
Safety And Hazards
According to Sigma-Aldrich, “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the precautionary statement P301 + P310, which advises to call a poison center or doctor if the compound is swallowed .
Zukünftige Richtungen
Oxadiazoles, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine”, are a promising scaffold in medicinal chemistry . They have shown potential in overcoming multidrug resistance, a principal limiting factor in achieving cures in patients with cancer . Future research may focus on further exploring the therapeutic potential of this class of compounds and developing new drug candidates.
Eigenschaften
IUPAC Name |
2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375584 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
CAS RN |
280110-78-3 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)







